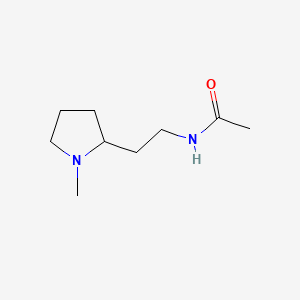
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a methyl group at the second position and an acetamide group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Acetamide Formation: The final step involves the reaction of the N-(2-(1-Methylpyrrolidin-2-yl)ethyl)amine with acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other functional materials.
作用機序
The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the acetamide group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its use.
類似化合物との比較
N-(2-(1-Pyrrolidinyl)ethyl)acetamide: Lacks the methyl group at the second position of the pyrrolidine ring.
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide is unique due to the presence of the methyl group at the second position of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
生物活性
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide, a compound with potential therapeutic applications, has garnered interest in recent years due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a pyrrolidine ring, which contributes to its biological activity. The synthesis of this compound typically involves acylation reactions that modify the pyrrolidine structure to enhance its pharmacological properties.
Opioid Agonism
Research indicates that derivatives of this compound exhibit significant activity as opioid kappa agonists. A study highlighted the synthesis of various N-acyl and N-alkyl derivatives, demonstrating that certain compounds possess potent analgesic effects in vivo. For instance, one derivative was found to have an effective dose (ED50) of 0.04 mg/kg in a mouse abdominal constriction model, indicating strong analgesic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrrolidine ring have been shown to alter binding affinity and selectivity for opioid receptors. For example, modifications at the carbon adjacent to the amide nitrogen significantly impacted the compound's potency and selectivity .
Analgesic Efficacy
A notable case study involved testing a series of N-acyl derivatives in animal models to assess their analgesic efficacy. The results demonstrated that specific substitutions on the pyrrolidine moiety led to enhanced analgesic effects compared to standard opioids. This suggests that this compound and its derivatives could serve as novel analgesics with reduced side effects associated with traditional opioid therapies .
In Vitro Studies
In vitro studies have also been conducted to evaluate the interaction of this compound with various biological targets, including neurotransmitter receptors. These studies revealed that certain derivatives exhibit multimodal action, targeting not only opioid receptors but also serotonin and dopamine transporters, which may contribute to their overall therapeutic profile .
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for its development as a therapeutic agent. Preliminary analyses suggest that some derivatives possess favorable pharmacokinetic profiles, including good blood-brain barrier permeability and low clearance rates, which are essential for central nervous system (CNS) activity .
| Property | This compound | Comparison Compound |
|---|---|---|
| Blood-Brain Barrier (BBB) | Moderate permeability | High |
| Clearance Rate | Low | Moderate |
| Oral Bioavailability | High | Low |
特性
CAS番号 |
83732-74-5 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)10-6-5-9-4-3-7-11(9)2/h9H,3-7H2,1-2H3,(H,10,12) |
InChIキー |
ICPOSULTPHUPHV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1CCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















